Lithium pyrrolidinoborohydride 1M solu

Regioselective reduction Allylic alcohol synthesis Enone reduction

Lithium pyrrolidinoborohydride 1M solution (LiPyrrBH3) solves the challenge of over-reduction and poor chemoselectivity in complex substrate reductions. Unlike LiAlH4, it delivers air-stable, non-pyrophoric handling. - Exclusive 1,2-reduction of α,β-unsaturated carbonyls to allylic alcohols, eliminating chromatographic purification. - Chemoselective ester reduction in the presence of carboxylic acids, bypassing protecting-group steps. - 9-month room-temperature solution stability for automated parallel synthesis and HTE workflows.

Molecular Formula C4H8BLiN
Molecular Weight 87.9 g/mol
CAS No. 144188-76-1
Cat. No. B134182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium pyrrolidinoborohydride 1M solu
CAS144188-76-1
Molecular FormulaC4H8BLiN
Molecular Weight87.9 g/mol
Structural Identifiers
SMILES[Li+].[B-]N1CCCC1
InChIInChI=1S/C4H8BN.Li/c5-6-3-1-2-4-6;/h1-4H2;/q-1;+1
InChIKeyVURJQCOSTCRYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Pyrrolidinoborohydride Procurement & Performance


Lithium pyrrolidinoborohydride 1M solution (LiPyrrBH3) is a member of the lithium aminoborohydride (LAB) class of reducing agents [1]. Supplied as a 1.0 M solution in tetrahydrofuran (THF), it is characterized by its balance of high reactivity—comparable to lithium aluminum hydride (LiAlH4)—and significantly improved handling properties, including air-stability and non-pyrophoricity [1]. Its activity is derived from the pyrrolidino moiety, which confers unique steric and electronic properties that dictate its chemoselectivity and regioselectivity, making it a predictable and versatile reagent for complex organic transformations [2].

Air-stable, non-pyrophoric reducing agent with LiAlH4‑comparable reactivity
Pyrrolidino group confers unique steric/electronic control for chemoselectivity and regioselectivity
Supplied as a ready‑to‑use 1.0 M solution in THF

Why LiPyrrBH3 Is Irreplaceable


While lithium aminoborohydrides (LABs) share a common core structure (Li[NR2]BH3), their reducing properties are highly dependent on the steric and electronic nature of the amine substituent [1]. Simply substituting LiPyrrBH3 with another LAB, such as lithium dimethylaminoborohydride (LiMe2NBH3) or lithium diisopropylaminoborohydride (LiH3BN(i-Pr)2), can lead to significantly different outcomes in terms of chemoselectivity (e.g., ester vs. acid reduction), regioselectivity (1,2- vs. 1,4-addition), and even product identity (alcohol vs. amine) [2][3]. The evidence below quantifies these critical performance differences that directly impact synthetic route design and overall process efficiency.

Chemoselectivity shift
Alternate LAB reagents may alter ester/acid reduction outcomes due to different amine substituents.
Product identity reversal
Steric bulk differences can switch tertiary amide reduction from alcohol to amine product.
Regioselectivity variation
1,2- vs 1,4-addition profiles may shift unpredictably when substituting LiPyrrBH3 with another LAB.

LiPyrrBH3 Performance Evidence


Selective 1,2-Reduction of Enones

Lithium pyrrolidinoborohydride (LiPyrrBH3) provides exclusive 1,2-reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols [1]. In contrast, reductions with lithium aluminum hydride (LiAlH4) under standard conditions can result in a mixture of 1,2- and 1,4-reduction products, the ratio of which can be influenced by reaction conditions and substrate structure, leading to inconsistent outcomes [2].

Selective 1,2‑reduction of enones
Class‑level
Target: exclusive (100%) 1,2‑reduction to allylic alcohol
Comparator (LiAlH4): mixed 1,2‑/1,4‑products, condition‑dependent
Supports predictable allylic alcohol synthesis
Substrate‑specific outcome may vary; verify with target enone
Regioselective reduction Allylic alcohol synthesis Enone reduction

Chemoselective Ester Reduction

LiPyrrBH3 cleanly reduces aliphatic and aromatic esters to the corresponding alcohols in essentially quantitative yield at room temperature, while exhibiting no reactivity towards carboxylic acids [1]. This is a critical distinction from LiAlH4, which non-selectively reduces both esters and carboxylic acids to alcohols, limiting its utility in complex molecule synthesis [2].

Chemoselective ester reduction
Class‑level
Reported quantitative ester reduction
Carboxylic acids: no reduction observed
Enables ester reduction without protecting‑group strategies
Validate chemoselectivity on multifunctional substrate
Chemoselective reduction Ester reduction Functional group tolerance

Alcohol-Selective Amide Reduction

The reduction of tertiary amides with LiPyrrBH3 yields the corresponding alcohol via CO bond cleavage, whereas the more sterically hindered lithium diisopropylaminoborohydride (LiH3BN(i-Pr)2) promotes CN bond cleavage to give the amine [1]. This demonstrates how the amine substituent on the LAB directly controls the reaction pathway, with LiPyrrBH3 providing a unique, alcohol-selective outcome.

Alcohol‑selective amide reduction
Head‑to‑head
LiPyrrBH3: alcohol via CO cleavage
LiH3BN(i‑Pr)2: amine via CN cleavage
Steric control dictates amide reduction pathway
Confirm product identity with target tertiary amide
Amide reduction Steric control Alcohol vs. amine synthesis

Long-Term Solution Stability

The 1.0 M THF solution of LiPyrrBH3 demonstrates high stability, being storable for at least 9 months under nitrogen at 25°C without significant decomposition [1]. In comparison, the less sterically hindered lithium dimethylaminoborohydride (LiMe2NBH3) is reported to be less stable, existing as a mixture of monomer and dimer in THF, and is typically recommended for use within a shorter timeframe .

Long‑term solution stability
Context‑dependent
≥9 months at 25°C under nitrogen (1 M in THF)
Supports long‑term storage and project planning
Stability advantage over LiMe2NBH3; validate under lab conditions
Reagent stability Shelf-life Procurement logistics

Key Applications of LiPyrrBH3


Allylic Alcohol Synthesis from Enones

LiPyrrBH3 is the reagent of choice for the large-scale, regiospecific conversion of α,β-unsaturated carbonyls to allylic alcohols. Its exclusive 1,2-reduction ensures a single, high-purity product without contamination from saturated alcohol byproducts, eliminating the need for chromatographic purification [1]. This is particularly valuable in the pharmaceutical and fragrance industries where high isomeric purity is critical.

Selective Ester Reduction in Complex Molecules

In complex molecule synthesis, LiPyrrBH3 enables the direct reduction of an ester to an alcohol while leaving a carboxylic acid group untouched [2]. This chemoselectivity obviates the need for protecting group manipulations, streamlining synthetic routes and improving overall yield and atom economy. This capability is a key advantage in the synthesis of natural products and active pharmaceutical ingredients (APIs).

Controlled Amide-to-Alcohol Reduction

For projects requiring the conversion of a tertiary amide specifically to the corresponding alcohol, LiPyrrBH3 is the preferred LAB reagent. Its steric profile ensures CO bond cleavage, providing a direct and high-yielding route to the alcohol product that is not possible with more hindered LABs like LiH3BN(i-Pr)2 [3]. This allows for precise control over functional group interconversion in advanced intermediates.

Stable Reagent Supply for Automation

The documented 9-month solution stability of LiPyrrBH3 at room temperature makes it an ideal candidate for inclusion in automated parallel synthesis and high-throughput experimentation workflows [4]. Its robust shelf-life reduces the need for frequent reagent validation and replacement, increasing operational efficiency and ensuring consistent performance over extended periods.

Application
Selection Property
Validation Focus
Allylic alcohol synthesis from enones
Exclusive 1,2‑regioselectivity
Confirm allylic alcohol purity; avoid saturated byproducts
Ester reduction in multifunctional molecules
Chemoselective ester reduction (acids unreactive)
Verify no carboxylic acid interference
Tertiary amide to alcohol conversion
CO bond cleavage preference
Confirm alcohol product; rule out amine formation
High‑throughput automation workflows
Room‑temperature solution stability
Validate shelf‑life under inert storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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